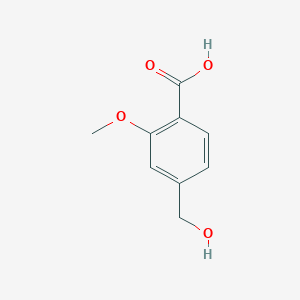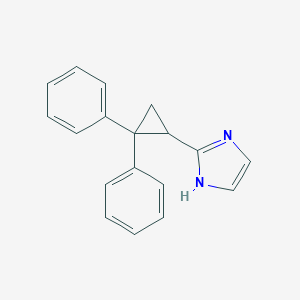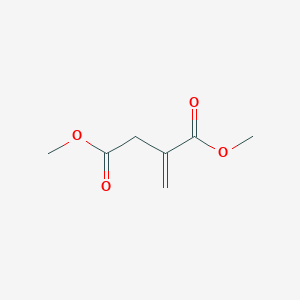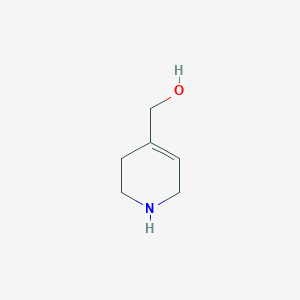
(1,2,3,6-Tetrahydropyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetrahydropyridin-4-ylmethanol is an organic compound with the molecular formula C6H11NO It is a derivative of tetrahydropyridine, characterized by the presence of a hydroxyl group attached to the fourth carbon of the tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridin-4-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of 4-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,6-Tetrahydropyridin-4-ylmethanol may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 4-pyridinecarboxaldehyde using a palladium catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
化学反应分析
Types of Reactions
1,2,3,6-Tetrahydropyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form 1,2,3,6-tetrahydropyridine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: 1,2,3,6-Tetrahydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2,3,6-Tetrahydropyridin-4-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 1,2,3,6-Tetrahydropyridin-4-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the tetrahydropyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
1,2,3,6-Tetrahydropyridin-4-ylmethanol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to distinct chemical and biological properties.
4-Pyridinecarboxaldehyde: The aldehyde form of the compound, which can be converted to 1,2,3,6-Tetrahydropyridin-4-ylmethanol through reduction.
The presence of the hydroxyl group in 1,2,3,6-Tetrahydropyridin-4-ylmethanol makes it unique, as it can participate in additional hydrogen bonding and undergo specific chemical reactions that its analogs cannot.
属性
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,7-8H,2-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZNCXOAWUCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

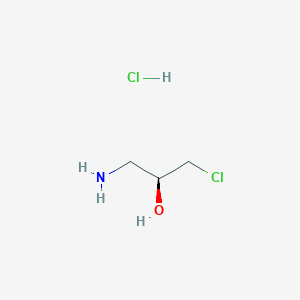
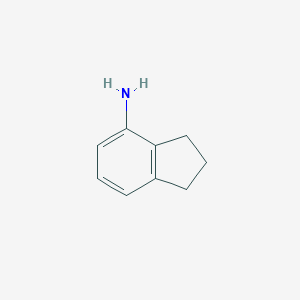
![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)
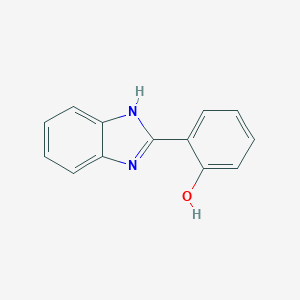
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)
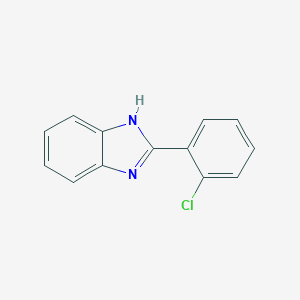

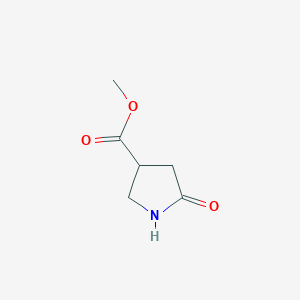
![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
